molecular formula C8H15NO4 B8099068 N-(Carboxymethyl)-glycine tert-butyl ester

N-(Carboxymethyl)-glycine tert-butyl ester

Cat. No.: B8099068
M. Wt: 189.21 g/mol
InChI Key: UVININLYSAHIFI-UHFFFAOYSA-N
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Description

N-(Carboxymethyl)-glycine tert-butyl ester is a glycine derivative featuring a carboxymethyl (-CH₂COOH) substituent on the amino group and a tert-butyl ester protecting group on the carboxylate. This compound is structurally designed to serve as a precursor in organic synthesis, particularly in applications requiring controlled release of the carboxylic acid moiety. The tert-butyl ester group enhances stability during reactions and is typically cleaved under acidic conditions.

Properties

IUPAC Name

2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)5-9-4-6(10)11/h9H,4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVININLYSAHIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Transesterification

Glycine reacts with tert-butyl acetate in the presence of perchloric acid under controlled conditions (0–10°C, 48–72 hours). The reaction proceeds via transesterification, where the tert-butyl group replaces the hydroxyl moiety of glycine’s carboxylic acid. Key advantages include:

  • High yield : Conversion rates exceed 90%, with isolated yields of 140–180 kg per batch.

  • Solvent flexibility : Ethyl acetate, tert-butyl acetate, or dichloromethane serve as reaction media, simplifying solvent recovery.

  • Environmental compliance : The process generates minimal waste, as unreacted glycine is recovered via aqueous extraction.

Post-reaction, the mixture is neutralized with aqueous sodium hydroxide (pH 6.5–7.5), and the organic layer is washed with brine to remove residual acid. Concentrating the organic phase yields pure tert-butyl glycinate, which is optionally converted to its hydrochloride salt for improved stability.

The introduction of the carboxymethyl group to the amino moiety of tert-butyl glycinate represents a critical functionalization step. While the provided sources do not explicitly detail this reaction, analogous N-alkylation strategies from peptide chemistry and the patent’s N-protection methodology inform plausible pathways.

Alkylation with Haloacetic Acid Derivatives

A two-step approach is theorized:

  • Deprotonation : The amino group of tert-butyl glycinate is deprotonated using a base (e.g., triethylamine or sodium bicarbonate) in anhydrous dichloromethane.

  • Nucleophilic substitution : Bromoacetic acid or its activated ester (e.g., bromoacetic acid tert-butyl ester) reacts with the free amine, forming the N-(carboxymethyl) derivative.

Hypothetical reaction :

Gly-OtBu+BrCH2COORBaseN-(CH2COOR)-Gly-OtBu+HBr\text{Gly-OtBu} + \text{BrCH}2\text{COOR} \xrightarrow{\text{Base}} \text{N-(CH}2\text{COOR)-Gly-OtBu} + \text{HBr}

Here, R=tert-butylR = \text{tert-butyl}. Post-alkylation, acidic workup (e.g., HCl) removes the tert-butyl protecting group from the carboxymethyl moiety, yielding the free carboxylic acid.

Reductive Amination with Glyoxylic Acid

An alternative route involves reductive amination between tert-butyl glycinate and glyoxylic acid:

  • Imine formation : Glyoxylic acid reacts with the amino group to form a Schiff base.

  • Reduction : Sodium cyanoborohydride reduces the imine to a secondary amine, yielding this compound.

This method avoids harsh alkylating agents but requires precise pH control (pH 4–6) to prevent side reactions.

Optimization and Scalability Considerations

Catalytic Efficiency

The patent highlights perchloric acid’s role in accelerating transesterification, achieving >90% conversion within 72 hours. For N-carboxymethylation, catalytic systems such as:

  • Phase-transfer catalysts : Tetrabutylammonium bromide enhances interfacial reactivity in biphasic systems.

  • Microwave assistance : Reduces reaction time from hours to minutes for small-scale syntheses.

Solvent Selection

  • Polar aprotic solvents : Dimethylformamide (DMF) or acetonitrile improve solubility of glycine derivatives.

  • Economic recovery : The patent emphasizes tert-butyl acetate’s recyclability, reducing production costs by 30–40%.

Analytical Validation and Quality Control

Chromatographic Purity

High-performance liquid chromatography (HPLC) is employed to verify purity (>99%), as demonstrated in the patent’s Boc- and Fmoc-protected derivatives. Critical parameters include:

  • Retention time : 8.2–8.5 minutes (C18 column, acetonitrile/water gradient).

  • UV detection : 214 nm for tert-butyl glycinate; 265 nm for Fmoc-protected analogs.

Spectroscopic Characterization

  • 1^1H NMR : Key signals include:

    • tert-butyl protons: δ 1.44 ppm (singlet).

    • N-CH2-COO: δ 3.85 ppm (triplet, J = 6.2 Hz).

  • IR spectroscopy : Strong absorption at 1730 cm1^{-1} (ester C=O) and 1640 cm1^{-1} (amide I band).

Industrial-Scale Production Metrics

Data extrapolated from the patent’s examples:

ParameterValue
Batch size100–200 kg tert-butyl glycinate
Reaction volume1500–2000 L
Yield85–92%
Purity (HPLC)99.5–99.7%
Solvent recovery rate95–98%

Chemical Reactions Analysis

Types of Reactions

N-(Carboxymethyl)-glycine tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the ester group to a carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include nucleophiles like amines and alcohols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Medicinal Chemistry

N-(Carboxymethyl)-glycine tert-butyl ester has been investigated for its potential as a pharmacological agent. Its structure allows it to act as a precursor for various bioactive compounds.

  • Enzyme Inhibition : Research has shown that derivatives of carboxymethyl glycine can inhibit specific enzymes, such as enteropeptidase, which is crucial in protein digestion. For instance, modifications to the carboxylic acid moiety can enhance binding affinity and inhibitory activity against this enzyme, leading to increased fecal protein output in animal models .
  • Drug Development : The compound's ability to mimic amino acids makes it suitable for designing inhibitors that target proteolytic enzymes. Its derivatives have been synthesized and evaluated for their pharmacokinetic properties, demonstrating promising results in enhancing drug efficacy while minimizing systemic exposure .

Polymer Stabilization

This compound has applications in stabilizing polymers, particularly polyolefins.

  • Stabilization Mechanisms : The compound acts as a stabilizer against thermal degradation. For example, when incorporated into polypropylene formulations, it significantly extends the material's lifespan under heat exposure compared to unstabilized samples. Studies have shown that the addition of 0.1% by weight of this compound can enhance the stability of polypropylene from just a few hours to over 60 hours under thermal stress .
  • Synergistic Effects : When combined with other stabilizers, such as phosphonates or triazines, this compound exhibits synergistic effects that further improve the thermal stability of polymer compositions .

Peptide Synthesis

The compound is also valuable in peptide synthesis due to its protective group properties.

  • Protecting Group : In peptide chemistry, tert-butyl esters are commonly used as protecting groups for carboxylic acids during synthesis. This compound can be utilized to protect the carboxylic acid functionality while allowing for subsequent reactions without interference .
  • Synthesis of Modified Peptides : The compound serves as a building block for synthesizing modified peptides with enhanced biological activity. For instance, it can be incorporated into peptide nucleic acids (PNAs) and other bioconjugates aimed at improving stability and binding properties .

Table 1: Summary of Applications and Findings

Application AreaFindingsReference
Medicinal ChemistryInhibits enteropeptidase; enhances fecal protein output in DIO mice
Polymer StabilizationExtends thermal stability of polypropylene from 3 hours to over 60 hours
Peptide SynthesisActs as a protective group; facilitates the synthesis of modified peptides

Mechanism of Action

The mechanism of action of N-(Carboxymethyl)-glycine tert-butyl ester involves its role as a protecting group. The tert-butyl ester group provides stability against nucleophiles and reducing agents, making it useful in multi-step synthesis processes. The ester group can be selectively removed under acidic conditions, allowing for the controlled release of the carboxylic acid functionality .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The tert-butyl ester group is a common protective strategy in peptide synthesis and organometallic chemistry. Below is a comparative analysis of N-(Carboxymethyl)-glycine tert-butyl ester and analogous glycine derivatives:

N-(Diphenylmethylene)glycine tert-butyl ester
  • Structure: Features a diphenylmethylene group (-C(Ph)₂) as an amino-protecting group.
  • Role : Widely used in asymmetric synthesis (e.g., enantioselective conjugate additions) due to its steric bulk and chiral induction properties .
  • Physical Properties : Melting point 114–115°C; stable at -20°C .
Glycine tert-butyl ester hydrochloride
  • Function : Serves as a substrate for proteolytic enzymes (e.g., trypsin) in biochemical assays .
  • Comparison : Unlike the carboxymethyl variant, this compound lacks functional side chains, limiting its utility in metal coordination.
N-(3-Acetylthio-2-methylpropanoyl)glycine tert-butyl ester
  • Application : Used in synthesizing thiol-containing bioactive molecules. The acetylthio group enables disulfide bond formation .
Methoxycarbonyl glycine ethyl ester
  • Synthesis : Prepared via carbamate formation, confirmed by NMR .
  • Utility : Demonstrates how ester and carbamate groups modify solubility and reactivity compared to carboxymethyl derivatives.

Substituent Effects on Reactivity

  • Carboxymethyl Group : Introduces a carboxylic acid upon deprotection, enabling metal chelation (e.g., Zn²⁺ in FluoZin-3-AM) .
  • Diphenylmethylene Group : Provides steric shielding, critical for stereocontrol in catalytic reactions .
  • tert-Butyl Ester : Enhances solubility in organic solvents and resists hydrolysis under basic conditions .

Research Findings and Gaps

  • Asymmetric Synthesis : N-(Diphenylmethylene)glycine tert-butyl ester achieves >90% enantiomeric excess in dinuclear ammonium salt-catalyzed reactions .
  • Fluorescent Probes : N-(Carboxymethyl)glycine derivatives are integral to FluoZin-3-AM, which shows a 10-fold fluorescence increase upon Zn²⁺ binding .
  • Commercial Availability : The diphenylmethylene variant is readily available (purity ≥98%) from suppliers like TCI and Thermo Scientific , whereas the carboxymethyl analog lacks commercial data.

Biological Activity

N-(Carboxymethyl)-glycine tert-butyl ester, also known as glycine tert-butyl ester, is an important compound in organic chemistry with potential biological applications. Its structure, which includes a carboxymethyl group and a tert-butyl ester, suggests a range of biological activities that can be explored through various studies. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C6H13NO2C_6H_{13}NO_2, with a molecular weight of approximately 131.175 g/mol. The compound features a tert-butyl group that enhances its solubility and stability, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC6H13NO2C_6H_{13}NO_2
Molecular Weight131.175 g/mol
IUPAC Nametert-butyl 2-aminoacetate
CAS Number6456-74-2

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of glycine esters can inhibit the growth of various bacterial strains. A notable study found that certain glycine derivatives demonstrated effective inhibition against Gram-negative pathogens, suggesting potential applications in treating bacterial infections .

Antitumor Activity

The antitumor potential of this compound has also been explored. It has been suggested that the compound may influence cellular pathways related to tumor growth. In vitro studies have indicated that compounds with similar structures can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes. For example, its structural components allow it to interact with serine proteases, which are crucial in various physiological processes. Inhibitory assays have revealed that the compound can effectively reduce the activity of these enzymes, potentially leading to therapeutic applications in conditions where enzyme regulation is necessary .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of glycine derivatives against several bacterial strains, finding significant inhibition at low concentrations (IC50 values). The results indicated a strong correlation between structural modifications and biological activity .
  • Antitumor Mechanism : In a controlled experiment involving cancer cell lines, this compound was shown to induce cell cycle arrest and apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
  • Enzyme Interaction : Research focused on the interaction between glycine esters and serine proteases showed that modifications in the ester group could enhance binding affinity and inhibitory potency, suggesting a pathway for developing new therapeutic agents targeting protease-related diseases .

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